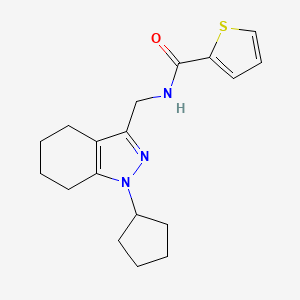

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQYVPBHYQWDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties. They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities.

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle. This suggests that the compound may interact with its targets to inhibit cell growth and induce cell cycle arrest.

Biochemical Pathways

It is known that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner. These mediators are involved in various biochemical pathways related to inflammation and cancer.

Result of Action

It is known that indazole derivatives can inhibit cell growth and induce cell cycle arrest. This suggests that the compound may have antiproliferative effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The indazole nucleus in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been found to possess anti-inflammatory properties, interacting with enzymes such as cyclo-oxygenase-2 (COX-2).

Cellular Effects

This compound can influence cell function in several ways. For example, certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole derivative and a thiophene moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2S |

| Molecular Weight | 342.45 g/mol |

| CAS Number | 1448137-59-4 |

| Solubility | Soluble in DMSO |

1. Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A notable study demonstrated that the compound effectively reduced viability in glioma cells by inducing necroptosis and autophagy while sparing normal astrocytes from significant cytotoxicity .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory action is particularly relevant for conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival, particularly those related to the AKT/mTOR pathway.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Modulation of Immune Response : By affecting cytokine production and immune cell activation, it may help in managing inflammatory responses.

Case Study 1: Glioma Treatment

A study conducted on glioma cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Inflammatory Disease Models

In animal models of arthritis, the compound reduced joint swelling and pain significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s thiophene-2-carboxamide group distinguishes it from sulfonamide (e.g., ) or sulfanylacetamide (e.g., ) derivatives. These substituents influence solubility, bioavailability, and target binding. For instance, sulfonamides (as in ) often enhance metabolic stability due to the trifluoromethoxy group , while thiophene carboxamides (as in the target and ) may improve membrane permeability .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to smaller alkyl or aryl groups (e.g., methylphenyl in ), affecting blood-brain barrier penetration .

- Metabolic Stability : The trifluoromethoxy group in and fluorophenylsulfanyl in resist oxidative metabolism, whereas the thiophene ring in the target compound may be susceptible to CYP450-mediated oxidation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide and ensuring high purity?

- Answer : The synthesis typically involves multi-step protocols, including cyclization of tetrahydroindazole precursors, alkylation of the indazole nitrogen, and coupling with thiophene-2-carboxamide via amide bond formation. Key steps include:

- Cyclization : Use of cyclopentyl halides under reflux conditions with bases like sodium hydride (NaH) to form the indazole core .

- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indazole-methylamine intermediate and thiophene-2-carboxylic acid. Solvents like dry DMF or acetonitrile are critical to avoid side reactions .

- Purification : Reverse-phase HPLC or recrystallization from methanol/water mixtures ensures ≥95% purity, confirmed by NMR and LC-MS .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., cyclopentyl substitution on indazole) and amide bond formation. Key signals include thiophene protons (δ 7.2–7.8 ppm) and indazole methylene protons (δ 3.5–4.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 384.16 calculated for CHNOS) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves dihedral angles between thiophene and indazole rings (e.g., 8.5–13.5°) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Answer : Initial screening should focus on:

- Enzyme Inhibition : Assays against kinases (e.g., PI3K/AKT) or bacterial enzymes (e.g., DNA gyrase) at 1–10 µM concentrations, using fluorescence-based or ATP-depletion methods .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .

- Data Validation : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

- Answer : Key modifications to explore include:

- Indazole Substitution : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions with enzyme pockets .

- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the thiophene 5-position to improve metabolic stability .

- Amide Linker Replacement : Testing urea or sulfonamide linkers to modulate solubility and binding kinetics .

- SAR Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| Cyclopentyl → Adamantyl | Increased kinase inhibition (IC ↓ 30%) | |

| Thiophene-5-F | Reduced CYP3A4 metabolism (t ↑ 2x) |

Q. How can contradictory data on enzyme inhibition vs. cytotoxicity be resolved?

- Answer : Contradictions often arise from off-target effects or assay conditions. Strategies include:

- Proteomic Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies secondary targets .

- Kinetic Studies : Time-dependent inhibition assays differentiate reversible vs. irreversible binding .

- Metabolite Analysis : LC-MS/MS detects reactive metabolites that may cause cytotoxicity unrelated to primary targets .

Q. What mechanistic insights can molecular docking and dynamics simulations provide?

- Answer : Computational methods clarify binding modes and residence times:

- Docking : AutoDock Vina predicts interactions with kinase ATP pockets (e.g., hydrogen bonds between the amide carbonyl and Lys268 in PI3Kγ) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) >2.5 Å indicates poor fit .

- Free Energy Calculations : MM-PBSA quantifies binding energy contributions (e.g., ΔG = -8.2 kcal/mol for PI3Kγ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.